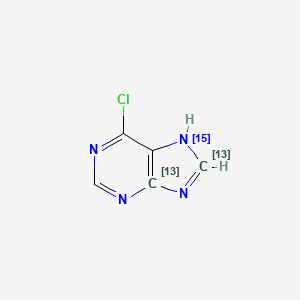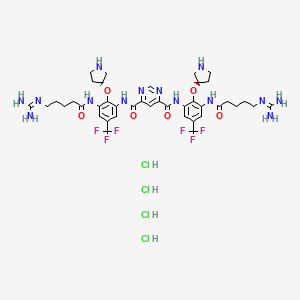
Brilacidin tetrahydrochloride
描述
布立拉西丁四盐酸盐是一种合成的、非肽类的小分子,它模仿宿主防御蛋白或肽类。 它以其广谱抗菌活性而闻名,包括抗菌、抗病毒和抗真菌特性 . 布立拉西丁四盐酸盐特别以其在治疗耐药细菌和病毒引起的感染方面的潜力而闻名 .
作用机制
布立拉西丁四盐酸盐通过模仿作为先天免疫反应一部分的天然宿主防御肽来发挥作用。它破坏细菌细胞膜,导致细菌细胞迅速死亡。 该化合物的两亲性结构使其能够与微生物膜相互作用并使其不稳定,使其能够有效对抗各种病原体 . 这种机制降低了细菌耐药性发展的可能性 .
生化分析
Biochemical Properties
Brilacidin tetrahydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exerting its antibacterial effects . Additionally, this compound interacts with viral proteins, disrupting viral integrity and inhibiting viral entry into host cells . These interactions highlight the compound’s broad-spectrum antimicrobial properties.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell membrane integrity, leading to cell lysis and death . In viral-infected cells, this compound inhibits viral replication by interfering with viral entry and assembly . Furthermore, this compound has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism, thereby influencing overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to bacterial cell membranes, causing membrane disruption and subsequent cell death . It also inhibits viral entry by binding to viral envelope proteins, preventing the virus from attaching to and entering host cells . Additionally, this compound modulates gene expression by influencing transcription factors and signaling pathways involved in immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its antimicrobial activity for extended periods . Prolonged exposure to this compound may lead to degradation and reduced efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of bacterial and viral replication .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antimicrobial activity without significant adverse effects . At higher doses, this compound may cause toxicity and adverse reactions, including inflammation and tissue damage . Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in antimicrobial activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its antimicrobial activity. The compound is metabolized by liver enzymes, leading to the formation of active metabolites that contribute to its overall efficacy . Additionally, this compound affects metabolic flux and metabolite levels, influencing cellular energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound is taken up by cells via endocytosis and distributed to various cellular compartments . This compound’s localization and accumulation within specific tissues contribute to its targeted antimicrobial effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances this compound’s ability to interact with its target biomolecules and exert its antimicrobial effects .
准备方法
合成路线和反应条件
布立拉西丁四盐酸盐是通过一系列涉及形成芳基酰胺折叠体的化学反应合成的。 合成路线通常涉及在受控条件下偶联各种化学中间体,以实现所需的分子结构 . 反应条件通常包括使用有机溶剂、催化剂以及特定的温度和压力设置,以确保化合物正确形成 .
工业生产方法
布立拉西丁四盐酸盐的工业生产涉及使用自动化反应器和纯化系统的大规模化学合成。该工艺旨在确保最终产品的产率高和纯度高。 质量控制措施,如高效液相色谱 (HPLC) 和质谱法,用于验证化合物的纯度和一致性 .
化学反应分析
反应类型
布立拉西丁四盐酸盐会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。
还原: 可以进行还原反应来修饰分子内的官能团。
常用试剂和条件
这些反应中使用的常用试剂包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)和各种有机溶剂(例如二甲基亚砜)。 反应条件根据所需结果而异,但通常涉及受控温度和 pH 值 .
形成的主要产物
这些反应形成的主要产物包括具有修饰官能团的布立拉西丁四盐酸盐的各种衍生物。 这些衍生物通常因其增强的或改变的生物活性而被研究 .
科学研究应用
布立拉西丁四盐酸盐具有广泛的科学研究应用,包括:
相似化合物的比较
类似化合物
多粘菌素: 与布立拉西丁四盐酸盐一样,多粘菌素是靶向细菌膜的抗菌肽。
达托霉素: 另一种具有类似作用机制的膜靶向抗生素。
防御素: 布立拉西丁四盐酸盐旨在模仿的天然抗菌肽.
独特性
布立拉西丁四盐酸盐因其合成性质而脱颖而出,与天然肽相比,其合成性质使其具有更高的稳定性和更低的细胞毒性。 其广谱活性以及降低的耐药性发展可能性使其成为治疗各种感染的有希望的候选者 .
属性
IUPAC Name |
4-N,6-N-bis[3-[5-(diaminomethylideneamino)pentanoylamino]-2-[(3R)-pyrrolidin-3-yl]oxy-5-(trifluoromethyl)phenyl]pyrimidine-4,6-dicarboxamide;tetrahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H50F6N14O6.4ClH/c41-39(42,43)21-13-25(57-31(61)5-1-3-9-53-37(47)48)33(65-23-7-11-51-18-23)27(15-21)59-35(63)29-17-30(56-20-55-29)36(64)60-28-16-22(40(44,45)46)14-26(34(28)66-24-8-12-52-19-24)58-32(62)6-2-4-10-54-38(49)50;;;;/h13-17,20,23-24,51-52H,1-12,18-19H2,(H,57,61)(H,58,62)(H,59,63)(H,60,64)(H4,47,48,53)(H4,49,50,54);4*1H/t23-,24-;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHBCQCKYVOFDR-PIJQHSLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4OC5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4O[C@@H]5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54Cl4F6N14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50153595 | |
| Record name | Brilacidin tetrahydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50153595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1082.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224095-99-1 | |
| Record name | Brilacidin tetrahydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224095991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brilacidin tetrahydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50153595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N4,N6-bis(3-(5-guanidinopentanamido)-2-(((R)-pyrrolidin-3-yl)oxy)-5-(trifluoromethyl)phenyl)pyrimidine-4,6-dicarboxamide tetrahydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRILACIDIN TETRAHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM3HYX69SK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


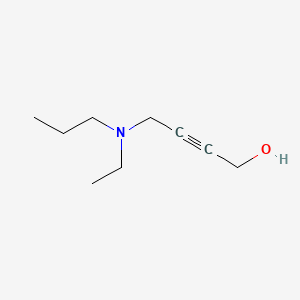

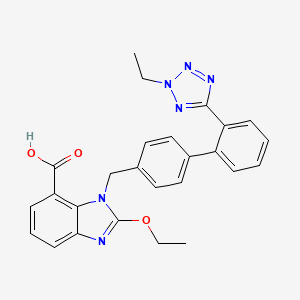
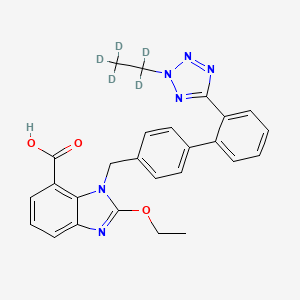
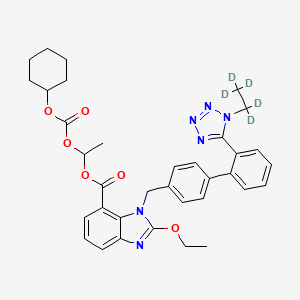
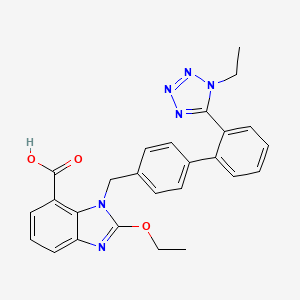
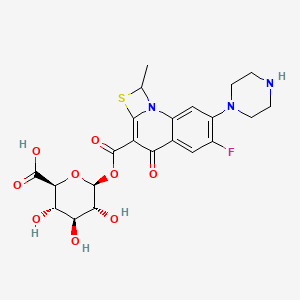
![4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B565717.png)
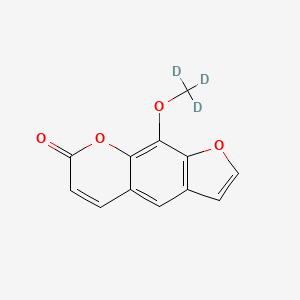

![4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565723.png)
![4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565725.png)
